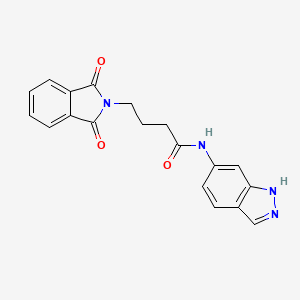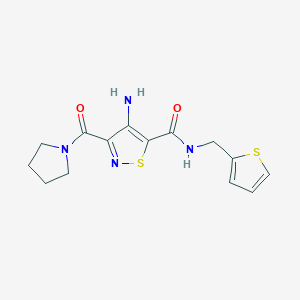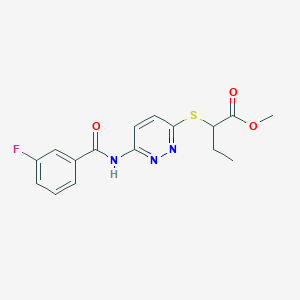
4-(1,3-dioxoisoindolin-2-yl)-N-(1H-indazol-6-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “4-(1,3-dioxoisoindolin-2-yl)-N-(1H-indazol-6-yl)butanamide” involves the reaction of N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines . This process is carried out under catalyst-free conditions using water as an eco-friendly solvent . The reactions involve simple work-up with high yields .
Molecular Structure Analysis
The molecular weight of “4-(1,3-dioxoisoindolin-2-yl)-N-(1H-indazol-6-yl)butanamide” is 348.362.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-(1,3-dioxoisoindolin-2-yl)-N-(1H-indazol-6-yl)butanamide” are eco-friendly and involve the use of water as a solvent . The reactions involve simple work-up with high yields .
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Evaluation
Synthesis and Evaluation : A series of N-(2-(benzylamino)-1-substituted-2-oxoethyl)-4-(1,3-dioxoisoindolin-2-yl)butanamide derivatives were synthesized. These compounds were evaluated as potential anticonvulsant candidates, showing significant ability to suppress convulsions generated by electrical seizures. Notably, some derivatives displayed an increase in protective index over phenytoin, a standard in anticonvulsant drug discovery (Ahuja, Husain, & Siddiqui, 2014).
Pharmacological Evaluation of GABA Analogs : New γ-aminobutyric acid (GABA) derivatives synthesized from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid were tested for anticonvulsant properties. Some compounds showed promising activity in various seizure models, indicating their potential as anticonvulsant agents (Yadav et al., 2011).
Anticancer and Antioxidant Activity
- Novel Derivatives for Anticancer Activity : Synthesis of novel derivatives incorporating 1,3-dioxoisoindolin-2-yl moieties led to compounds with significant antioxidant activity, surpassing even ascorbic acid in some cases. Some derivatives exhibited potent anticancer activity against specific cancer cell lines (Tumosienė et al., 2020).
Anti-inflammatory Agents
- Evaluation as Anti-inflammatory Agents : A series of novel derivatives containing the 1,3-dioxoisoindolin-2-yl moiety showed promising anti-inflammatory activity in both in vitro and in vivo models. Molecular docking studies suggested a potential mechanism of interaction with human serum albumin (Nikalje, Hirani, & Nawle, 2015).
Antimicrobial Activity
- Synthesis for Antimicrobial Activity : Compounds synthesized using (dioxoisoindolin-2-yl)phenylacetic acid demonstrated promising antimicrobial activities, highlighting the potential use of these derivatives in developing new antimicrobial agents (Bedair et al., 2006).
Eigenschaften
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(1H-indazol-6-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-17(21-13-8-7-12-11-20-22-16(12)10-13)6-3-9-23-18(25)14-4-1-2-5-15(14)19(23)26/h1-2,4-5,7-8,10-11H,3,6,9H2,(H,20,22)(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWFDCYMXQTEDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=CC4=C(C=C3)C=NN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxoisoindolin-2-yl)-N-(1H-indazol-6-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-5-methoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2378078.png)
![2-chloro-N-(2,4-difluorophenyl)-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2378079.png)
![[(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol](/img/structure/B2378080.png)

![N-(2-ethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2378083.png)



![2-(4-acetylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2378090.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide](/img/structure/B2378096.png)

![N-[4-(2-hydroxy-2-methylpropoxy)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2378101.png)